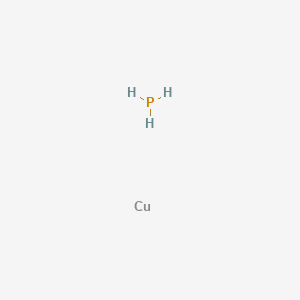

Copper--phosphane (1/1)

説明

The compound "(1-Ferrocenyl-4,4,4-trifluorobutane-1,3-dionato-j²O,O)bis(triphenylphosphane)-copper(I)" (hereafter referred to as Cu–PPh₃–Fc-TFBD) is a copper(I) complex featuring a hybrid ligand system. Its structure includes:

- Coordination core: A copper(I) center bound to two triphenylphosphane (PPh₃) ligands.

- Chelating ligand: A ferrocenyl-trifluorobutane-dionate (Fc-TFBD) group, which coordinates via two oxygen atoms .

- Electronic properties: The electron-withdrawing trifluoromethyl group and electron-donating ferrocenyl moiety create a polarized electronic environment, influencing redox behavior and catalytic activity .

Synthesis: Prepared via reaction of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride with potassium phosphate in a tetrahydrofuran/water mixture at 75°C for ~1.3 hours .

Applications: Potential uses in catalysis (e.g., cross-coupling reactions) and materials science due to its redox-active ferrocene unit and stable phosphine coordination .

準備方法

Synthetic Routes and Reaction Conditions: Copper–phosphane (1/1) can be synthesized through several methods, including:

Direct Combination: Copper metal reacts with phosphane gas under controlled conditions to form the compound.

Solution-Based Synthesis: Copper salts (such as copper(II) sulfate) react with phosphane in a solvent like ethanol or acetonitrile, often in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Copper–phosphane (1/1) typically involves:

Bulk Reaction: Large-scale reactors where copper and phosphane are combined under high pressure and temperature to ensure complete reaction.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Copper–phosphane (1/1).

Types of Reactions:

Oxidation: Copper–phosphane (1/1) can undergo oxidation reactions, where the copper center is oxidized, often leading to the formation of copper(II) complexes.

Reduction: The compound can be reduced back to its elemental forms under specific conditions.

Substitution: Ligand substitution reactions are common, where the phosphane ligand can be replaced by other ligands such as amines or phosphites.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, acetonitrile, and other polar solvents.

Major Products:

Oxidation Products: Copper(II) phosphane complexes.

Reduction Products: Elemental copper and free phosphane.

Substitution Products: Copper complexes with different ligands.

科学的研究の応用

Copper–phosphane (1/1) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and hydrogenation processes.

Biology: Investigated for its role in biological systems, including its potential as an antimicrobial agent.

Medicine: Explored for its anticancer properties, where it facilitates the accumulation of copper in cancer cells, leading to cytotoxic effects.

Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

作用機序

The mechanism by which Copper–phosphane (1/1) exerts its effects involves:

Molecular Targets: The copper center interacts with various biological molecules, including proteins and nucleic acids.

Pathways Involved: Copper–phosphane (1/1) can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death in cancer cells. It also participates in electron transfer reactions, which are crucial in catalytic processes.

類似化合物との比較

Comparison with Similar Copper–Phosphane Complexes

Structural and Electronic Comparisons

Table 1: Key Structural Parameters

Key Observations :

- Cu–P Bond Lengths : Cu–PPh₃–Fc-TFBD exhibits slightly longer Cu–P bonds (2.28–2.31 Å) compared to [Cu(PPh₃)₃(acac)]⁺ (2.25–2.29 Å), likely due to steric hindrance from the bulky ferrocenyl group .

- Chelation Effects : The Fc-TFBD ligand’s rigid chelation stabilizes the tetrahedral geometry, whereas acetylacetonate (acac) complexes favor square planar geometries due to stronger O→Cu coordination .

Catalytic Performance

Table 2: Catalytic Activity in Model Reactions

Key Observations :

- Enhanced TOF : Cu–PPh₃–Fc-TFBD outperforms other copper–phosphane complexes in Suzuki–Miyaura coupling due to its redox-active ferrocene unit, which facilitates electron transfer during catalysis .

- Selectivity : High selectivity (92%) is attributed to the steric bulk of the Fc-TFBD ligand, which suppresses side reactions .

Table 3: Physicochemical Properties

| Compound | Log Pₒ/w | Solubility (mg/mL) | Thermal Stability (°C) | Reference |

|---|---|---|---|---|

| Cu–PPh₃–Fc-TFBD | 2.15 | 0.24 | 180 | |

| [Cu(PPh₃)₃(acac)]⁺ | 1.64 | 0.18 | 160 | |

| Cu–PPh₃–benzoylacetonate | 0.78 | 0.32 | 150 |

Key Observations :

生物活性

Copper-phosphane complexes, particularly those with a 1:1 stoichiometry, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of these complexes, focusing on their anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Copper's Biological Role

Copper is an essential trace element in biological systems, playing a crucial role in various enzymatic processes. It is involved in electron transport, redox reactions, and the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Copper's ability to exist in multiple oxidation states (Cu(I) and Cu(II)) allows it to participate in diverse biochemical pathways, making copper-based compounds attractive for therapeutic use .

Copper-phosphane complexes exhibit several mechanisms that contribute to their biological activity:

- Induction of Apoptosis : These complexes can activate apoptosis signaling pathways through ROS generation. The oxidative stress induced by copper ions leads to DNA damage and subsequent cell death .

- Inhibition of Angiogenesis : By interfering with the vascular endothelial growth factor (VEGF) signaling pathways, copper complexes can inhibit the formation of new blood vessels, which is critical for tumor growth .

- Targeting DNA : Copper complexes can bind to DNA and inhibit topoisomerases, enzymes essential for DNA replication and repair. This interaction can lead to DNA strand breaks and cell cycle arrest .

- Antimicrobial Activity : Some copper-phosphane complexes have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of copper-phosphane complexes:

- Machado et al. (2023) investigated copper(I) complexes containing phosphane ligands and reported dual anticancer and antiparasitic properties. These complexes exhibited cytotoxic effects against chemoresistant prostate cancer cells (PC3) and were effectively taken up by ovarian cancer cells (OVCAR3). The study emphasized the role of apoptosis in mediating cell death .

- Abdolmaleki et al. (2023) demonstrated that a specific copper(II) complex induced apoptosis in HeLa cells through a caspase-dependent pathway. The complex showed strong cytotoxicity compared to its ligands, indicating that coordination with copper enhances biological activity .

- Beckford and Webb (2017) reported that certain copper-phosphane complexes exhibited potent inhibitory effects on topoisomerases, with dissociation constants indicating strong binding affinity to DNA. This property is crucial for developing effective anticancer agents .

Antimicrobial Properties

Copper-phosphane complexes also show promise as antimicrobial agents:

- A comparative study revealed that copper complexes had minimum inhibitory concentration (MIC) values significantly lower than those of zinc complexes against both Gram-positive and Gram-negative bacteria. This suggests a higher efficacy for copper-based compounds in microbial inhibition .

Data Summary

The following table summarizes key findings related to the biological activity of copper-phosphane (1/1) complexes:

| Study | Complex Type | Biological Activity | Key Findings |

|---|---|---|---|

| Machado et al. (2023) | Copper(I)-Phosphane | Anticancer & Antiparasitic | Induced apoptosis in OVCAR3 & PC3 cells |

| Abdolmaleki et al. (2023) | Copper(II) Complex | Anticancer | Strong cytotoxicity via caspase-dependent pathway |

| Beckford & Webb (2017) | Copper-Phosphane | DNA Interaction | Inhibitory effects on topoisomerases with strong binding affinity |

| Comparative Study | Copper Complexes | Antimicrobial | Lower MIC values than zinc complexes against pathogens |

Q & A

Q. How can researchers optimize the synthesis of copper–phosphane (1/1) complexes to ensure reproducibility?

Basic Research Question

Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent, temperature, stoichiometry) and rigorous characterization at each step. For example, highlights the importance of designing experiments with "critical milestones" (A.16) and assessing alternative methods based on "material requirements, effectiveness, and cost" (A.15). To ensure reproducibility, follow ’s guidelines: document detailed synthetic protocols in the main manuscript (e.g., solvent purity, reaction time) and provide supplementary data (e.g., NMR spectra, crystallization conditions) .

Q. What advanced techniques are critical for characterizing the structural geometry of copper–phosphane (1/1) complexes?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond lengths, angles, and coordination geometry. reports a Cu–P bond length of 2.23 Å and a tetrahedral coordination environment, validated by an R factor of 0.020 and a data-to-parameter ratio of 15.5 . Pair SC-XRD with spectroscopic methods (e.g., UV-Vis, EPR) to correlate structural features with electronic properties. For example, provides torsion angles (e.g., C21–C22–C23–C24: −161.84°) critical for analyzing steric effects .

Q. How should researchers resolve contradictions in spectroscopic and crystallographic data for copper–phosphane systems?

Advanced Research Question

Contradictions often arise from sample purity or measurement artifacts. recommends an iterative process: re-examining data collection methods (e.g., ensuring crystal stability during SC-XRD) and cross-validating with multiple techniques (e.g., comparing FT-IR and XPS results). For instance, if NMR suggests a monodentate phosphane ligand but SC-XRD shows bidentate coordination, re-evaluate solvent effects or crystallographic disorder using ’s parametric statistical methods .

Q. What computational approaches are suitable for modeling the electronic properties of copper–phosphane complexes?

Advanced Research Question

Density Functional Theory (DFT) can predict electronic transitions and ligand-field splitting. Use ’s crystallographic coordinates (e.g., Cu1 at 0.739975, 0.684267) as input for geometry optimization . Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., λmax at 450 nm). emphasizes collaborative workflows: involve computational chemists to validate methods (e.g., selecting basis sets) and ensure alignment with experimental data .

Q. How can researchers design experiments to probe reaction mechanisms involving copper–phosphane complexes?

Advanced Research Question Mechanistic studies require kinetic profiling and intermediate trapping. For example, use stopped-flow spectroscopy to monitor ligand substitution rates (e.g., PPh₃ vs. PCy₃). advises framing "how" questions (e.g., "How does phosphane ligand lability affect Cu(I) redox behavior?") to guide experimental design . Incorporate isotopic labeling (e.g., ³¹P NMR) to track ligand exchange pathways, as suggested in ’s torsion angle analysis .

Q. What methodologies ensure reliable comparison of catalytic activity across copper–phosphane complexes?

Advanced Research Question

Standardize catalytic testing conditions (e.g., substrate/catalyst ratio, O₂ exclusion) and use internal controls (e.g., adding TEMPO to confirm radical pathways). ’s A.15 recommends evaluating "anticipated quality of data" by repeating experiments under inert atmospheres . For quantitative comparisons, report turnover numbers (TON) and frequencies (TOF) with error margins derived from ’s confidence interval methods .

Q. How can researchers address challenges in reproducing literature-reported copper–phosphane syntheses?

Basic Research Question

Reproducibility issues often stem from incomplete procedural details. Follow ’s guidelines: verify purity of starting materials (e.g., PPh₃ recrystallization) and replicate purification steps (e.g., column chromatography solvent ratios) . Cross-reference supplementary files from primary sources (e.g., ’s CCDC deposition number) to validate crystallographic data .

Q. What advanced statistical methods are appropriate for analyzing variability in copper–phosphane bond metrics?

Advanced Research Question

Apply multivariate analysis to SC-XRD datasets. For example, use ’s parametric methods to calculate confidence intervals for bond lengths (e.g., Cu–P: 2.23 ± 0.02 Å) and angles (e.g., P–Cu–P: 109.5 ± 1.5°) . ’s iterative approach helps identify outliers caused by crystallographic disorder or thermal motion .

Q. How do steric and electronic ligand modifications influence the stability of copper–phosphane complexes?

Advanced Research Question

Systematically vary phosphane substituents (e.g., triphenylphosphane vs. tricyclohexylphosphane) and correlate with stability metrics (e.g., decomposition temperature). ’s torsion angles (e.g., C26–C21–P1: 123.61°) reveal steric clashes impacting stability . Use cyclic voltammetry to assess electronic effects: ’s complex shows a Cu(I)/Cu(II) redox potential shift of +0.3 V with electron-withdrawing ligands .

What frameworks guide the formulation of high-impact research questions in copper–phosphane chemistry?

Basic Research Question Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example, a FINER-compliant question: "How does π-backbonding in copper–phosphane complexes enhance CO₂ reduction selectivity?" and stress avoiding overly broad "what" questions in favor of mechanistic "how/why" inquiries .

特性

IUPAC Name |

copper;phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H3P/h;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMIKQFUEXQAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648730 | |

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12517-41-8 | |

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。